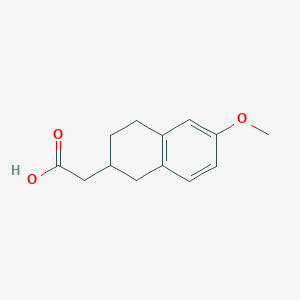

5-Chloro-1-(3-iodophenyl)-1-oxopentane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of 5-Chloro-1-(3-iodophenyl)-1-oxopentane is not explicitly mentioned in the available resources .Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 5-Chloro-1-(3-iodophenyl)-1-oxopentane.Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-1-(3-iodophenyl)-1-oxopentane, such as its density, melting point, boiling point, structure, formula, and molecular weight, are not explicitly mentioned in the available resources .Aplicaciones Científicas De Investigación

Corrosion Inhibition

Schiff bases, including derivatives like 1,5-bis[2-(5-chloro-2-hydroxybenzylideneamino)phenoxy]-3-oxopentane, have been studied for their role as corrosion inhibitors for aluminium in acidic solutions. These compounds exhibit properties that prevent corrosion, and their adsorption behavior follows the Temkin adsorption isotherm. Their effectiveness as corrosion inhibitors has been confirmed through various techniques like electrochemical impedance spectroscopy and Tafel polarisation (Şafak et al., 2012).

Electrochemical Reduction

Research on the electrochemical reduction of compounds including 1-chloro-5-iodopentane has provided insights into the formation of various hydrocarbons through intramolecular cyclization. This process, observed at carbon electrodes in specific conditions, leads to the production of cyclopentane and other compounds depending on the type of dihalopentane used and the reaction environment (Pritts & Peters, 1994).

Synthesis of Radiolabelled Compounds

Methods for synthesizing and radiolabelling compounds like [123I/131I]2-[5-(4-iodophenyl)-pentyl]oxirane-2-carboxylic acid ethyl ester, which involves the use of similar structures to 5-Chloro-1-(3-iodophenyl)-1-oxopentane, have been developed. These methods are crucial for creating agents used in medical imaging and diagnostic procedures (Abbas, Younas, & Feinendegen, 1991).

Other Applications

Additional studies have explored various chemical reactions and syntheses involving similar compounds, highlighting their significance in different areas of chemical research. These include studies on Schiff bases, halogenated compounds, and organotin-based reagents, indicating the broad utility of such compounds in synthetic chemistry (Reese & Thompson, 1988), (Yavari & Baharfar, 1997), (Piers & Karunaratne, 1989).

Direcciones Futuras

Propiedades

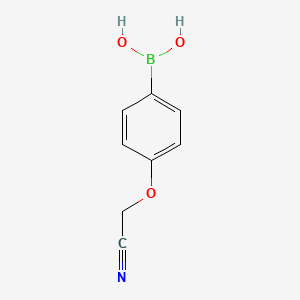

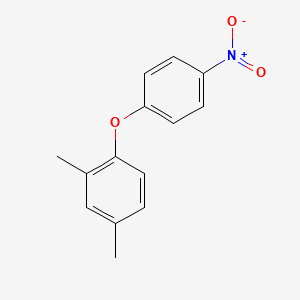

IUPAC Name |

5-chloro-1-(3-iodophenyl)pentan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClIO/c12-7-2-1-6-11(14)9-4-3-5-10(13)8-9/h3-5,8H,1-2,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPPGJELLTNUACE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)CCCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClIO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621996 |

Source

|

| Record name | 5-Chloro-1-(3-iodophenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1-(3-iodophenyl)-1-oxopentane | |

CAS RN |

487058-90-2 |

Source

|

| Record name | 5-Chloro-1-(3-iodophenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.